molecular formula C8H16GeO2 B167204 Methacryloxymethyltrimethylgermane CAS No. 125668-59-9

Methacryloxymethyltrimethylgermane

Cat. No. B167204
M. Wt: 216.84 g/mol
InChI Key: VWYKMPSIISPSAM-UHFFFAOYSA-N
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Patent
US04935094

Procedure details

Approximately 225 ml of acetonitrile, 48 grams of potassium methacrylate, 2 grams of 18-crown-6 ether and 1 gram of hydroquinone was placed in a round bottom flask fitted with a condenser, stirrer, and septum inlet. The reaction mixture was heated to 80° C., using a heating mantle, and through the septum inlet approximately 45 grams of chloromethyltrimethyl germanium was added by syringe, in one aliquot. The reaction mixture was maintained for 65 hours at 80° C. with stirring. The reaction mixture was then cooled and filtered by vacuum suction through a fritted glass filter. The filtered solids were then washed with approximately 125 ml of acetonitrile and the wash filtrate combined with the first filtrate. The acetonitrile in the combined filtrate was removed by heating to 35° C. under vacuum. A 10:1 by volume mixture of n-hexane and methyl acetate was prepared. Approximately 50 ml of this mixture was added to the remaining reaction product. This combined mixture was then passed through a glass column containing 45 grams of silica adsorbent immersed in the n-hexane/methyl acetate mixture. The column was then washed with the n-hexane/methyl acetate mixture until IR analysis of the eluent showed no further trimethylgermylmethyl methacrylate. The n-hexane and methyl acetate present in the eluent were then removed under vacuum at 35° C. The remaining liquid was vacuum distilled at 4 mm Hg to yield pure trimethylgermylmethyl methacrylate (boiling point 58° C. at 4 mm Hg pressure).
Quantity
45 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
50 mL
Type
reactant
Reaction Step Two
Name
n-hexane methyl acetate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
48 g
Type
reactant
Reaction Step Four
Quantity
2 g
Type
reactant
Reaction Step Four
Quantity
1 g
Type
reactant
Reaction Step Four
Quantity
225 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([O-:6])(=[O:5])[C:2]([CH3:4])=[CH2:3].[K+].C1OCCOCCOCCOCCOCCOC1.C1(C=CC(O)=CC=1)O.Cl[CH2:35][Ge:36]([CH3:39])([CH3:38])[CH3:37].CCCCCC.C(OC)(=O)C>C(#N)C>[C:1]([O:6][CH2:35][Ge:36]([CH3:39])([CH3:38])[CH3:37])(=[O:5])[C:2]([CH3:4])=[CH2:3] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
45 g
Type
reactant
Smiles
ClC[Ge](C)(C)C
Step Two
Name
mixture
Quantity
50 mL
Type
reactant
Smiles
Step Three
Name
n-hexane methyl acetate
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCCCCC.C(C)(=O)OC
Step Four
Name
Quantity
48 g
Type
reactant
Smiles
C(C(=C)C)(=O)[O-].[K+]
Name
Quantity
2 g
Type
reactant
Smiles
C1COCCOCCOCCOCCOCCO1
Name
Quantity
1 g
Type
reactant
Smiles
C1(O)=CC=C(O)C=C1
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
fitted with a condenser, stirrer, and septum inlet
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was maintained for 65 hours at 80° C.
Duration
65 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled
FILTRATION
Type
FILTRATION
Details
filtered by vacuum suction through a fritted glass
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
The filtered solids were then washed with approximately 125 ml of acetonitrile
CUSTOM
Type
CUSTOM
Details
The acetonitrile in the combined filtrate was removed
TEMPERATURE
Type
TEMPERATURE
Details
by heating to 35° C. under vacuum
ADDITION
Type
ADDITION
Details
A 10:1 by volume mixture of n-hexane and methyl acetate
CUSTOM
Type
CUSTOM
Details
was prepared
ADDITION
Type
ADDITION
Details
containing 45 grams of silica adsorbent
WASH
Type
WASH
Details
The column was then washed with the n-hexane/methyl acetate mixture until IR analysis of the eluent
CUSTOM
Type
CUSTOM
Details
The n-hexane and methyl acetate present in the eluent were then removed under vacuum at 35° C
DISTILLATION
Type
DISTILLATION
Details
distilled at 4 mm Hg

Outcomes

Product
Name
Type
product
Smiles
C(C(=C)C)(=O)OC[Ge](C)(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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